molecular formula C18H17F2N3O2S B4369675 ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4369675
M. Wt: 377.4 g/mol
InChI Key: XOYVXQLPOYRPRT-UHFFFAOYSA-N
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Description

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a thienyl group attached to a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl group may enhance the compound’s binding affinity and metabolic stability, while the thienyl group may contribute to its electronic properties .

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c1-2-25-14(24)9-23-18-15(16(22-23)10-5-6-10)11(17(19)20)8-12(21-18)13-4-3-7-26-13/h3-4,7-8,10,17H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYVXQLPOYRPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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